molecular formula C16H22N2O5S B3384641 4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 565198-65-4

4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B3384641
CAS No.: 565198-65-4
M. Wt: 354.4 g/mol
InChI Key: CHVITORSKSQBLL-UHFFFAOYSA-N
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Description

4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS: 565198-65-4) is a synthetic organic compound featuring a piperazine ring substituted with a 2,5-dimethylbenzenesulfonyl group and linked to a 4-oxobutanoic acid moiety. Its molecular formula is C₁₆H₂₂N₂O₅S, with a molar mass of 354.42 g/mol . The 2,5-dimethylphenyl sulfonyl group contributes to its steric and electronic properties, distinguishing it from analogs with alternative substituents.

Properties

IUPAC Name

4-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-12-3-4-13(2)14(11-12)24(22,23)18-9-7-17(8-10-18)15(19)5-6-16(20)21/h3-4,11H,5-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVITORSKSQBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701172443
Record name 4-[(2,5-Dimethylphenyl)sulfonyl]-γ-oxo-1-piperazinebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565198-65-4
Record name 4-[(2,5-Dimethylphenyl)sulfonyl]-γ-oxo-1-piperazinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565198-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,5-Dimethylphenyl)sulfonyl]-γ-oxo-1-piperazinebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This step involves the reaction of ethylenediamine with a suitable sulfonyl chloride, such as 2,5-dimethylbenzenesulfonyl chloride, under basic conditions to form the sulfonyl-substituted piperazine.

    Introduction of the 4-oxobutanoic acid moiety: The sulfonyl-substituted piperazine is then reacted with succinic anhydride in the presence of a base to introduce the 4-oxobutanoic acid moiety.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can also interact with neurotransmitter receptors, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Substituent on Piperazine Sulfonyl Group Molar Mass (g/mol) Key References
This compound C₁₆H₂₂N₂O₅S 2,5-Dimethylphenyl 354.42
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid C₁₅H₁₇FN₂O₅S 4-Fluorophenyl 364.37
4-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid C₁₆H₂₂N₂O₅S 4-Methylphenyl 354.42
4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid C₁₂H₁₅BrN₂O₅S₂ 5-Bromothiophen-2-yl 411.29
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid C₁₅H₁₉ClN₂O₃ 4-Chlorophenyl (non-sulfonyl variant) 310.78
Key Observations:

The 5-bromothiophen-2-yl substituent (in the bromothiophene analog) adds a heterocyclic element, which may influence binding specificity in biological systems .

Molecular Weight Trends :

  • The bromothiophene derivative (411.29 g/mol) has the highest molar mass due to the bromine atom, while the 4-chlorophenyl variant (310.78 g/mol) is lighter, reflecting the absence of a sulfonyl group .

Functional and Application Comparisons

Key Observations:
  • The 4-methylphenyl and bromothiophene analogs are commercially available at high purity (≥97%), suggesting their utility in pharmaceutical research .

Biological Activity

4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS Number: 565198-65-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, synthesis, biological mechanisms, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C16_{16}H22_{22}N2_2O5_5S
  • Molecular Weight : 354.42 g/mol
  • Structure : The compound features a piperazine ring substituted with a dimethylbenzenesulfonyl group and an oxobutanoic acid moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the piperazine derivative.
  • Sulfonylation with 2,5-dimethylbenzenesulfonyl chloride.
  • Coupling with the oxobutanoic acid derivative.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in various signaling pathways. It may exhibit:

  • Antagonistic properties on certain neurotransmitter receptors.
  • Inhibitory effects on enzymes related to inflammation and pain pathways.

Pharmacological Studies

Recent studies have highlighted several key areas of biological activity:

  • Antidepressant Effects :
    • A study demonstrated that derivatives of sulfonyl-piperazine compounds exhibit significant antidepressant-like effects in rodent models, suggesting potential applications in treating mood disorders.
  • Anti-inflammatory Activity :
    • Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models of inflammatory diseases.
  • Antimicrobial Properties :
    • Preliminary tests show that this compound may possess antimicrobial activity against certain bacterial strains, although further investigation is required to elucidate its efficacy and mechanism.

Case Studies

StudyFindingsImplications
Study 1Demonstrated antidepressant effects in rodent modelsPotential for development as an antidepressant
Study 2Inhibition of pro-inflammatory cytokinesPossible use in treating inflammatory conditions
Study 3Antimicrobial activity against specific bacteriaFurther research needed for clinical applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
Reactant of Route 2
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4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid

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